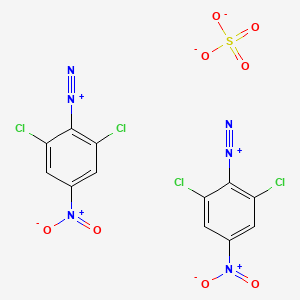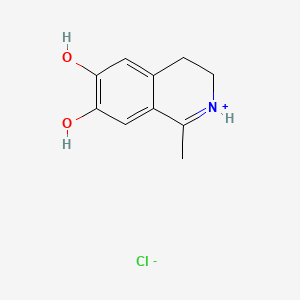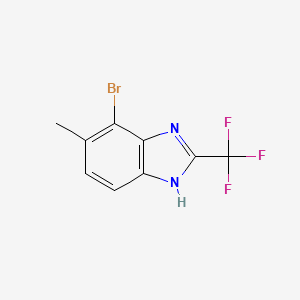![molecular formula C6H6N2O3S B13770358 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)](/img/structure/B13770358.png)
3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci) is a heterocyclic compound with the molecular formula C6H6N2O3S This compound is characterized by a fused ring system containing both thiazole and pyrazine moieties
Preparation Methods
The synthesis of 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of thiazole derivatives with pyrazine derivatives in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci) can be compared with other similar compounds, such as:
3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,6-ethyltetrahydro-7-methyl-: This compound has additional ethyl and methyl groups, which may alter its chemical properties and reactivity.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-3,5,8-trione: This compound has a different ring structure, leading to variations in its chemical behavior and applications.
The uniqueness of 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci) lies in its specific ring system and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H6N2O3S |
|---|---|
Molecular Weight |
186.19 g/mol |
IUPAC Name |
1,6,7,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3,5,8-trione |
InChI |
InChI=1S/C6H6N2O3S/c9-4-1-7-5(10)3-2-12-6(11)8(3)4/h3H,1-2H2,(H,7,10) |
InChI Key |
YSHDADHSNCFJPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=O)NCC(=O)N2C(=O)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-](/img/structure/B13770284.png)
![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)

![N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine](/img/structure/B13770302.png)
![(R)-[(2S)-1-methylaziridin-2-yl]-phenylmethanol](/img/structure/B13770305.png)
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B13770312.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13770317.png)







